molecular formula C8H6BClO3 B151794 (5-Chlorobenzofuran-2-yl)boronic acid CAS No. 223576-64-5

(5-Chlorobenzofuran-2-yl)boronic acid

Cat. No. B151794
CAS RN: 223576-64-5
M. Wt: 196.4 g/mol
InChI Key: IODPQZJZPKMFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chlorobenzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 223576-64-5 . It has a molecular weight of 196.4 and its IUPAC name is 5-chloro-1-benzofuran-2-ylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of “(5-Chlorobenzofuran-2-yl)boronic acid” involves several stages . The process begins with the reaction of 5-chlorobenzofuran with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in hexane and dimethyl ether at -60 to -10°C . This is followed by the addition of triisopropyl borate . The mixture is then quenched with 2N hydrochloric acid .


Molecular Structure Analysis

The InChI code for “(5-Chlorobenzofuran-2-yl)boronic acid” is 1S/C8H6BClO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4,11-12H . The molecular formula is C8H6BClO3 .


Physical And Chemical Properties Analysis

“(5-Chlorobenzofuran-2-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

(5-Chlorobenzofuran-2-yl)boronic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including (5-Chlorobenzofuran-2-yl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Synthesis of Extended Heteroarylfuran Systems

As a bifunctional reagent, (5-Chlorobenzofuran-2-yl)boronic acid can be used in the synthesis of extended heteroarylfuran systems .

Synthesis of Stable Dye-Sensitized Solar Cells

This compound can be used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .

Synthesis of Biologically Active Molecules

(5-Chlorobenzofuran-2-yl)boronic acid can be involved in the synthesis of biologically active molecules . For example, it can be used in heteroarylation for the synthesis of HIF-1 inhibitors .

Biochemical Tools

Boronic acids can be used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Safety and Hazards

The safety information for “(5-Chlorobenzofuran-2-yl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPQZJZPKMFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorobenzofuran-2-yl)boronic acid

Synthesis routes and methods I

Procedure details

To a solution of 5-chlorobenzofuran (14 g, crude) in dry tetrahydrofuran (250 mL) were added tetramethylethylenediamine (12.82 g, 110 mmol). The solution was kept below −60° C. under argon, while the solution of butyllithium in hexane (44 ml, 2.5 M) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (51.88 g, 276 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 ml, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 ml). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-chlorobenzofuran-2-ylboronic acid (7.5 g) which was used for the next step without further purification.
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14 g
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51.88 g
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Synthesis routes and methods II

Procedure details

To a solution of 8.8 g (57.7 mmol) 5-chlorobenzofuran in 250 ml dry ether were added 7.32 g (63.0 mmol) tetramethylethylenediamine (TMEDA). The solution was kept below −60° C. under argon, while 37.5 ml of a 1.6M solution of butyllithium in hexane was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of 35.7 g (190 mmol) triisopropyl borate. After warming to room temperature the mixture was quenched with 70 ml 2N hydrochloric acid and stirred for 1 h. The organic layer was washed three times with 30 ml 2N hydrochloric acid, twice with water, and extracted with 2N sodium hydroxide solution, successively. The alkaline aqueous layer was brought to pH5 and extracted with tert.-butylmethylether. All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give the pale yellow crystalline boronic acid which was used for the next step without further purification.
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8.8 g
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7.32 g
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250 mL
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